1-(5-Chloro-2-methoxyphenyl)-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
The compound contains several functional groups, including a chloro group, a methoxy group, a cyclopropane carboxyl group, and a tetrahydroquinoline group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The tetrahydroquinoline ring and the cyclopropane ring would add rigidity to the structure, while the chloro and methoxy groups could potentially participate in various interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The chloro group could potentially undergo substitution reactions, while the cyclopropane ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Chemical Synthesis and Applications
- Biginelli-Type Synthesis : A study explored the ternary condensation leading to novel dihydropyrimidinones, showing the compound's relevance in facilitating synthesis under specific conditions, which could be applied to related chemical structures for developing new compounds with potential pharmaceutical applications (Kolosov et al., 2015).
- Synthesis of Primaquine Derivatives : Novel urea and bis-urea primaquine derivatives were synthesized and evaluated for biological activity, indicating the compound's utility in creating derivatives with significant antiproliferative effects against cancer cell lines, showcasing its potential in cancer drug development (Perković et al., 2016).
- Facile Synthesis of Quinoline Derivatives : The compound's structural framework supports the synthesis of tetrahydroquinoline derivatives, with applications in producing compounds with antimicrobial properties, which can be explored for new antimicrobial agents (Elkholy & Morsy, 2006).
Future Directions
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-19-9-6-15(22)12-17(19)24-21(27)23-16-7-8-18-14(11-16)3-2-10-25(18)20(26)13-4-5-13/h6-9,11-13H,2-5,10H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWXPEAFTHQLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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